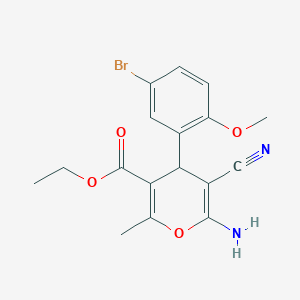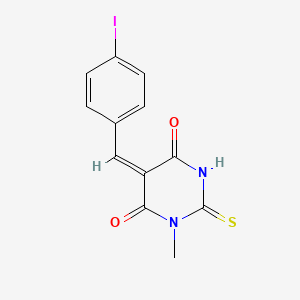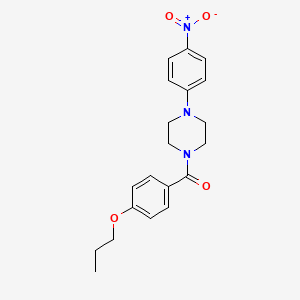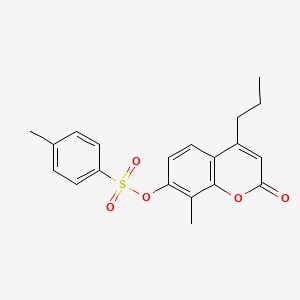
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in cancer research and therapy. In
作用機序
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a reversible inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of EGFR and prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK. This results in the inhibition of cell growth and proliferation. N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by blocking the activity of EGFR. N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
実験室実験の利点と制限
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a reversible inhibitor and may not be as effective as irreversible inhibitors in some cases. Additionally, the potency of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide may vary depending on the type of cancer cell being studied.
将来の方向性
There are several future directions for research on N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Another area of interest is the investigation of the potential use of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the role of EGFR in cancer stem cells and the potential use of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in targeting these cells is an area of active research.
合成法
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The general synthesis route involves the reaction of 4-ethoxybenzaldehyde with aniline to form N-(4-ethoxyphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form N-(4-ethoxyphenyl)-N-(chloroacetyl)aniline. The final step involves the reaction of N-(4-ethoxyphenyl)-N-(chloroacetyl)aniline with N-allylglycine and phenylsulfonyl chloride to form N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学的研究の応用
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in cancer research and therapy. EGFR is a receptor tyrosine kinase that plays a critical role in the regulation of cell growth and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer. N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell growth and proliferation.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(16-10-12-17(13-11-16)25-4-2)26(23,24)18-8-6-5-7-9-18/h3,5-13H,1,4,14-15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUIUXSJBJETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6196987 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-2-furaldehyde](/img/structure/B5146648.png)



![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)

![2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)

![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)

